molecular formula C10H11Br B14379306 1-Bromo-5-ethenyl-2,4-dimethylbenzene CAS No. 89946-27-0

1-Bromo-5-ethenyl-2,4-dimethylbenzene

Cat. No.: B14379306
CAS No.: 89946-27-0
M. Wt: 211.10 g/mol
InChI Key: SCEZYOIMIHERRE-UHFFFAOYSA-N
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Description

1-Bromo-5-ethenyl-2,4-dimethylbenzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom, an ethenyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-ethenyl-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 5-ethenyl-2,4-dimethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide . The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-ethenyl-2,4-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ethenyl group can be reduced to an ethyl group under hydrogenation conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products:

    Substitution: Formation of compounds with different substituents replacing the bromine atom.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 1-ethyl-2,4-dimethylbenzene.

Scientific Research Applications

1-Bromo-5-ethenyl-2,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-5-ethenyl-2,4-dimethylbenzene involves its interaction with various molecular targets. The bromine atom and ethenyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound can form intermediates that interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

    1-Bromo-2,4-dimethylbenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.

    1-Bromo-5-ethyl-2,4-dimethylbenzene: Has an ethyl group instead of an ethenyl group, affecting its reactivity and applications.

    1-Chloro-5-ethenyl-2,4-dimethylbenzene: Substitutes chlorine for bromine, altering its chemical properties and reactivity.

Uniqueness: 1-Bromo-5-ethenyl-2,4-dimethylbenzene is unique due to the presence of both a bromine atom and an ethenyl group on the benzene ring

Properties

CAS No.

89946-27-0

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

1-bromo-5-ethenyl-2,4-dimethylbenzene

InChI

InChI=1S/C10H11Br/c1-4-9-6-10(11)8(3)5-7(9)2/h4-6H,1H2,2-3H3

InChI Key

SCEZYOIMIHERRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=C)Br)C

Origin of Product

United States

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